1,2,4-Thiadiazol-5-amine hydrochloride

Descripción general

Descripción

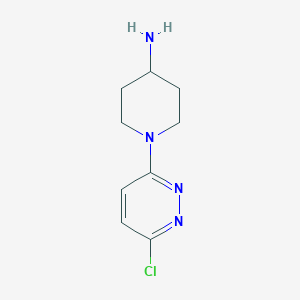

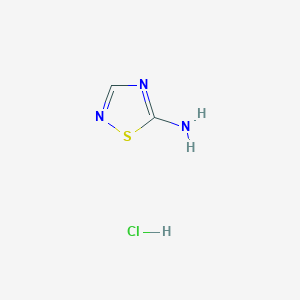

1,2,4-Thiadiazol-5-amine hydrochloride is a chemical compound with the CAS Number: 152513-91-212. It has a molecular weight of 138.612 and a linear formula of C2H4ClN3S1.

Synthesis Analysis

The synthesis of 1,2,4-Thiadiazol-5-amine derivatives involves an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas3. This process provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives in good to excellent yields with excellent functional group tolerance under catalyst- and oxidant-free conditions at room temperature3. Another method involves I2-mediated oxidative C-N and N-S bond formations in water, enabling a metal-free, environmentally benign and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates3.

Molecular Structure Analysis

The molecular structure of 1,2,4-Thiadiazol-5-amine hydrochloride can be viewed using Java or Javascript4. The structure is also available as a 2D Mol file or as a computed 3D SD file4.

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-Thiadiazol-5-amine hydrochloride are not explicitly mentioned in the search results. However, the synthesis process mentioned above involves several chemical reactions3.

Physical And Chemical Properties Analysis

1,2,4-Thiadiazol-5-amine hydrochloride is a solid substance12. It has a melting point of 166-169℃12. It should be stored under an inert gas (nitrogen or Argon) at 2-8°C2.

Aplicaciones Científicas De Investigación

- Summary of the Application : 1,2,4-Thiadiazol-5-amine derivatives have been discovered as novel macrofilaricidal compounds for the treatment of human filarial infections . Filarial diseases, including lymphatic filariasis and onchocerciasis, are among the most devastating tropical diseases, affecting about 145 million people worldwide .

- Methods of Application or Experimental Procedures : The discovery involved the synthesis of a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines . The exact experimental procedures and technical details were not specified in the search results.

- Results or Outcomes : The results of this research could potentially lead to the development of effective treatments that target the adult filarial stage, which current therapies fail to do . This could significantly improve efforts to control and eliminate onchocerciasis .

Safety And Hazards

Direcciones Futuras

The future directions of 1,2,4-Thiadiazol-5-amine hydrochloride are not explicitly mentioned in the search results. However, given its chemical properties and synthesis methods, it could potentially be used in various fields of chemistry and medicine.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propiedades

IUPAC Name |

1,2,4-thiadiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIIKRHCWVHVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621497 | |

| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Thiadiazol-5-amine hydrochloride | |

CAS RN |

152513-91-2 | |

| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)